
2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Thiophene Analogues of Carcinogens
- Research Focus : Thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study explored if replacing an aromatic ring with a thiophene ring affects carcinogenic activity.
- Findings : The compounds showed potential carcinogenicity in vitro, indicating the importance of evaluating structurally new compounds for carcinogenic potential.
- Implications : This research underlines the significance of structural analysis in the development of safer chemicals and drugs.
- Source : (Ashby et al., 1978).
Environmental Presence and Impact
- Research Focus : The environmental occurrence, fate, and behavior of parabens, compounds with phenolic groups similar to the mentioned compound, were reviewed to understand their impact on aquatic environments.
- Findings : Despite treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments, raising concerns about their environmental impact.
- Implications : This highlights the need for monitoring and mitigating the environmental impact of such compounds.
- Source : (Haman et al., 2015).
Pharmaceutical Applications and Toxicity
- Research Focus : Analysis of acetaminophen, a widely used pharmaceutical, was conducted to understand its toxicity and degradation by advanced oxidation processes.
- Findings : Various kinetics, mechanisms, and by-products of acetaminophen degradation were identified, along with insights into its biotoxicity.
- Implications : The study contributes to enhancing the degradation of pharmaceutical compounds like acetaminophen, potentially applicable to related compounds.
- Source : (Qutob et al., 2022).
Anticancer Drug Development
- Research Focus : The search for anticancer drugs with high tumor specificity and less keratinocyte toxicity was summarized, focusing on compounds synthesized with potential anticancer properties.
- Findings : Certain compounds showed high tumor specificity with minimal keratinocyte toxicity, indicating their potential as safer anticancer drugs.
- Implications : This research emphasizes the importance of developing new anticancer drugs with reduced side effects.
- Source : (Sugita et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-10(12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNCKITRVYCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene](/img/structure/B2847540.png)
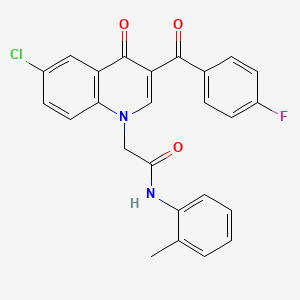
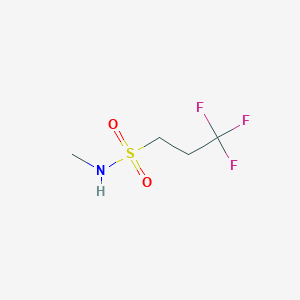
![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)
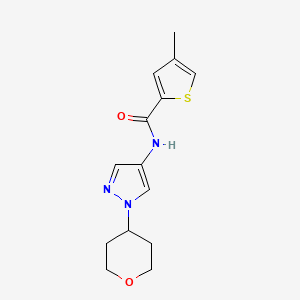
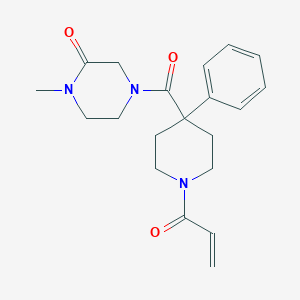

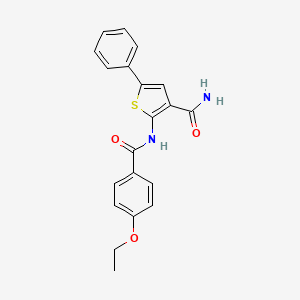


![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)

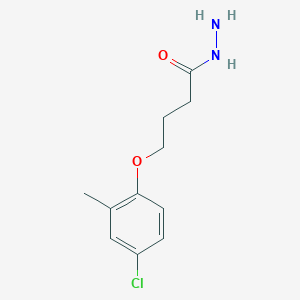
![1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2847560.png)